Decahydro-1-benzoxepin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62787-41-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,3,4,5,5a,6,7,8,9,9a-decahydrobenzo[b]oxepin-2-ol |
InChI |
InChI=1S/C10H18O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h8-11H,1-7H2 |
InChI Key |
KYLHPPXZEKWTKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC(O2)O |
Origin of Product |
United States |
Stereochemical Investigations of Decahydro 1 Benzoxepin 2 Ol
Conformational Analysis of the Decahydro-1-benzoxepin Scaffold
The decahydro-1-benzoxepin scaffold is characterized by the fusion of a cyclohexane (B81311) ring and a seven-membered oxepane (B1206615) ring. The conformational behavior of this system is largely dictated by the inherent flexibility of the seven-membered heterocycle and the steric constraints imposed by the fused six-membered ring.
Ring Conformation Dynamics of the Seven-Membered Heterocycle
Seven-membered rings, such as cycloheptane (B1346806) and its heterocyclic analogue, oxepane, are known for their conformational complexity. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt a variety of conformations, including chair, boat, twist-chair, and twist-boat forms, which are often close in energy and can readily interconvert. scispace.combiomedres.us The presence of the oxygen atom in the oxepane ring of decahydro-1-benzoxepin introduces additional factors, such as altered bond lengths and angles compared to cycloheptane, which influence the conformational landscape. The dynamic nature of the seven-membered ring in the decahydro-1-benzoxepin scaffold is a key feature, with the molecule likely existing as a mixture of rapidly equilibrating conformers in solution. Computational studies and spectroscopic techniques are essential to probe the relative energies and populations of these different conformations.
Chiral Centers and Stereoisomerism in Decahydro-1-benzoxepin-2-ol
The structural complexity of this compound gives rise to multiple stereoisomers due to the presence of several stereogenic centers.
Identification of Stereogenic Carbons
A stereogenic carbon atom is a carbon atom that is attached to four different groups. knowledgebin.org In the this compound molecule, there are several such centers. The carbon atom bearing the hydroxyl group (C-2) is a stereogenic center, as it is bonded to a hydrogen atom, a hydroxyl group, and two different carbon atoms within the oxepane ring. Additionally, the carbon atoms at the ring junction (bridgehead carbons) are also stereogenic centers, as the path around the fused ring system is different in each direction. The specific number of stereogenic centers can vary depending on the exact substitution pattern of the decahydro-1-benzoxepin core.
Diastereomer and Enantiomer Relationships
With multiple stereogenic centers, this compound can exist as a number of stereoisomers. These stereoisomers can be classified as either enantiomers or diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. knowledgebin.org For a molecule with 'n' stereogenic centers, the maximum number of possible stereoisomers is 2^n. Each stereoisomer of this compound will have a unique three-dimensional arrangement of its atoms and, consequently, distinct physical and chemical properties. The relationship between the different stereoisomers is crucial for understanding their behavior and for developing methods for their separation and selective synthesis.
Diastereoselective and Enantioselective Synthetic Pathways to this compound Stereoisomers
The synthesis of specific stereoisomers of this compound requires careful control over the formation of the chiral centers. Diastereoselective and enantioselective synthetic strategies are employed to achieve this control.
Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible diastereomers. This can be achieved by using chiral auxiliaries, substrate-controlled reactions where the existing stereochemistry of the starting material directs the formation of a new stereocenter, or reagent-controlled reactions where a chiral reagent preferentially forms one diastereomer. For example, the reduction of a precursor ketone, decahydro-1-benzoxepin-2-one, can lead to the formation of two diastereomeric alcohols. The choice of reducing agent can influence the diastereoselectivity of this transformation.
Enantioselective synthesis focuses on the preferential formation of one enantiomer over its mirror image. nih.govrsc.org This is a critical aspect of modern organic synthesis, particularly in the preparation of biologically active molecules where only one enantiomer may exhibit the desired activity. Methods for enantioselective synthesis include the use of chiral catalysts, enzymes, or chiral starting materials from the "chiral pool." For the synthesis of enantiomerically pure this compound stereoisomers, an enantioselective reduction of the corresponding ketone or an asymmetric ring-closing metathesis reaction to form the seven-membered ring could be employed. The development of such synthetic pathways is an active area of research, driven by the need to access stereochemically pure compounds for further study and potential applications.
Advanced Methodologies for Stereochemical Assignment
The definitive assignment of the three-dimensional arrangement of atoms in the stereoisomers of this compound relies on a combination of powerful analytical techniques. These methods provide detailed information about the connectivity and spatial orientation of atoms, allowing for the unambiguous determination of both relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Relative and Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative configuration of stereoisomers. By analyzing the chemical shifts, coupling constants (J-values), and through-space interactions (via Nuclear Overhauser Effect, NOE), the spatial relationship between protons and other NMR-active nuclei within the molecule can be mapped out.
For this compound, ¹H NMR spectroscopy would be instrumental in differentiating between cis and trans ring fusions and determining the orientation of the hydroxyl group at the C-2 position. The coupling constants between protons on adjacent carbons, particularly at the ring junctions and on the oxepin (B1234782) ring, would provide critical information about their dihedral angles, which in turn defines their relative stereochemistry.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to assign all proton and carbon signals unequivocally. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would reveal through-space proximities between protons, which is vital for confirming stereochemical assignments, such as the relative orientation of substituents on the fused ring system.
While NMR is primarily a tool for relative configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used to determine the absolute configuration by creating diastereomeric complexes that exhibit distinct NMR signals.
Hypothetical ¹H NMR Data for a Diastereomer of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Orientation |
| H-2 | 3.85 | dd | 10.5, 4.2 | Axial |
| H-3a | 1.75 | m | - | - |
| H-3b | 1.60 | m | - | - |
| H-4a | 1.90 | m | - | - |
| H-4b | 1.50 | m | - | - |
| H-5a | 4.10 | ddd | 11.0, 5.0, 2.5 | Equatorial |
| H-9b | 3.95 | dt | 11.0, 4.5 | Axial |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful for determining the absolute configuration of chiral molecules. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure.
For this compound, the chromophores present, such as the ether oxygen and the hydroxyl group, would contribute to the CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration by applying empirical rules or, more reliably, by comparing the experimental spectrum with spectra predicted by quantum chemical calculations. nih.gov
The process typically involves obtaining the CD spectrum of a purified enantiomer of this compound. This experimental spectrum is then compared to the theoretically calculated CD spectra for both possible enantiomers (e.g., R and S configurations at the chiral centers). A good match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration. mtoz-biolabs.com
X-ray Crystallography for Solid-State Stereostructure
X-ray crystallography is the most definitive method for determining the absolute and relative stereochemistry of a molecule in the solid state. nih.gov It provides a precise three-dimensional model of the molecule's structure at the atomic level. nih.gov
To perform X-ray crystallography, a single crystal of a pure stereoisomer of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to calculate the electron density map of the molecule. This map reveals the precise positions of all atoms, bond lengths, bond angles, and torsional angles.
Crucially, for determining the absolute configuration, the presence of a heavy atom in the structure or the use of anomalous dispersion effects allows for the unambiguous assignment of the absolute stereochemistry. nih.gov The resulting crystallographic data provides an unequivocal structural proof, which can also be used to calibrate and validate the results obtained from spectroscopic methods like NMR and CD.
Reactivity and Transformation Pathways of Decahydro 1 Benzoxepin 2 Ol
Reactions Involving the C-2 Hydroxyl Functionality
The secondary alcohol group at the C-2 position is the most reactive site in the decahydro-1-benzoxepin-2-ol molecule. This functional group can undergo oxidation, substitution, etherification, esterification, and elimination reactions, providing pathways to a variety of derivatives.
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. researchgate.netwikipedia.orglibretexts.org In the case of this compound, oxidation of the C-2 hydroxyl group would lead to the formation of decahydro-1-benzoxepin-2-one. This reaction involves the removal of a hydride equivalent from the alcohol. wikipedia.org A wide array of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective modern oxidants. wikipedia.orglibretexts.orgorganic-chemistry.org
The choice of oxidant can be critical to avoid side reactions, especially in complex molecules. Common reagents include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or a dichromate salt in the presence of acid, and pyridinium (B92312) chlorochromate (PCC), which is a milder alternative that can be used in non-aqueous media to prevent over-oxidation. libretexts.org Other methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, offer high yields and compatibility with a broad range of functional groups under mild conditions. wikipedia.org
Table 1: Illustrative Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Expected Product |
| This compound | Chromic acid (H₂CrO₄) | Decahydro-1-benzoxepin-2-one |
| This compound | Pyridinium chlorochromate (PCC) | Decahydro-1-benzoxepin-2-one |
| This compound | Dess-Martin periodinane | Decahydro-1-benzoxepin-2-one |
| This compound | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Decahydro-1-benzoxepin-2-one |
Substitution Reactions at C-2 (e.g., Nucleophilic Substitution)
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for a nucleophilic substitution to occur at the C-2 position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions, which transforms the -OH group into a good leaving group, water (-OH₂⁺). Following the departure of water, a carbocation intermediate would be formed at C-2, which can then be attacked by a nucleophile.
Alternatively, the hydroxyl group can be converted into other good leaving groups, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides (p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270). The resulting sulfonate ester can then be readily displaced by a variety of nucleophiles in an Sₙ2 reaction.
Table 2: Potential Nucleophilic Substitution Reactions at C-2
| Activated Intermediate | Nucleophile (Nu⁻) | Expected Product |
| Decahydro-1-benzoxepin-2-yl tosylate | Cl⁻ | 2-Chloro-decahydro-1-benzoxepin |
| Decahydro-1-benzoxepin-2-yl tosylate | Br⁻ | 2-Bromo-decahydro-1-benzoxepin |
| Decahydro-1-benzoxepin-2-yl tosylate | I⁻ | 2-Iodo-decahydro-1-benzoxepin |
| Decahydro-1-benzoxepin-2-yl tosylate | CN⁻ | Decahydro-1-benzoxepin-2-carbonitrile |
| Decahydro-1-benzoxepin-2-yl tosylate | N₃⁻ | 2-Azido-decahydro-1-benzoxepin |
Etherification and Esterification of the Hydroxyl Group
Etherification: The formation of an ether from this compound can be achieved through several methods. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form the corresponding alkoxide. britannica.com This alkoxide then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the ether. britannica.com Another approach is reductive etherification, where the alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org
Esterification: Esters can be readily prepared from this compound. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. britannica.combyjus.com This is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed. acs.org A more efficient method for esterifying secondary alcohols involves the use of more reactive carboxylic acid derivatives, such as acid chlorides or acid anhydrides. byjus.com These reactions are typically carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (HCl or a carboxylic acid). byjus.com
Table 3: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagents | Expected Product |
| Etherification | 1. NaH; 2. CH₃I | 2-Methoxy-decahydro-1-benzoxepin |
| Etherification | 1. NaH; 2. CH₃CH₂Br | 2-Ethoxy-decahydro-1-benzoxepin |
| Esterification | Acetic anhydride, pyridine | Decahydro-1-benzoxepin-2-yl acetate |
| Esterification | Benzoyl chloride, pyridine | Decahydro-1-benzoxepin-2-yl benzoate (B1203000) |
| Esterification | Acetic acid, H₂SO₄ (catalyst) | Decahydro-1-benzoxepin-2-yl acetate |
Dehydration and Elimination Reactions
The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. byjus.comlibretexts.orgchemguide.co.uk When this compound is treated with a strong acid, such as sulfuric acid or phosphoric acid, and heated, the hydroxyl group is protonated to form a good leaving group (water). byjus.comchemguide.co.uk Loss of water generates a carbocation at the C-2 position. A subsequent deprotonation from an adjacent carbon atom (C-3 or the bridgehead carbon) by a weak base (like water or the conjugate base of the acid) leads to the formation of a double bond.
Depending on which adjacent proton is removed, a mixture of isomeric alkenes can be formed. The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com In the case of this compound, elimination could potentially lead to a double bond within the seven-membered ring or an exocyclic double bond, depending on the stereochemistry of the starting material and the reaction conditions. youtube.com The E1 mechanism is common for secondary alcohols in this reaction. libretexts.orgyoutube.com
Reactivity of the Saturated Decahydro-1-benzoxepin Ring System
The direct functionalization of saturated C-H bonds is a challenging but rapidly advancing area of organic synthesis. nih.govnumberanalytics.comnih.gov These reactions offer the potential to introduce new functional groups onto the carbocyclic framework of this compound at positions other than the C-2 carbon. Such transformations typically rely on transition-metal catalysis or radical-based processes. nih.govrsc.org
For the decahydro-1-benzoxepin ring, C-H functionalization could be directed by the existing hydroxyl group or occur at electronically activated positions, if any were present. However, in a fully saturated system, the reactivity of the C-H bonds is generally low. Advanced catalytic systems, often involving metals like palladium, rhodium, or iron, can activate these inert bonds, allowing for their conversion to C-O, C-N, or C-C bonds. nih.govnumberanalytics.com For instance, directed C-H oxidation could introduce additional hydroxyl groups at specific positions relative to the existing alcohol. These methods, while powerful, often require specialized catalysts and conditions, and their application to a specific molecule like this compound would necessitate empirical investigation.
Investigations into Potential Ring Contraction or Expansion Phenomena
The structure of this compound, featuring a seven-membered oxepine ring fused to a cyclohexane (B81311) ring, is a candidate for ring-chain tautomerism, a form of dynamic isomerism that can precede or facilitate ring alteration reactions.
Ring-Chain Tautomerism:
This compound exists in equilibrium with its open-chain hydroxy aldehyde form, 6-(2-hydroxyethyl)cyclohexane-1-carbaldehyde. This equilibrium is a fundamental aspect of its chemistry. khanacademy.orgnumberanalytics.comnih.gov The position of this equilibrium is influenced by factors such as solvent, temperature, and pH. numberanalytics.com While five- and six-membered cyclic hemiacetals are often thermodynamically favored and stable, the seven-membered ring in this compound may exhibit a greater propensity to exist in the open-chain form compared to smaller ring analogues. khanacademy.orgquora.com
Acid Catalysis: In the presence of an acid catalyst, the ether oxygen can be protonated, facilitating ring opening to a resonance-stabilized carbocation, which is then attacked by water to yield the acyclic hydroxy aldehyde.
Base Catalysis: Under basic conditions, the hydroxyl proton can be abstracted. The resulting alkoxide can then undergo electronic rearrangement to break the C-O bond of the ether, leading to the enolate of the open-chain aldehyde.
Potential for Ring Contraction:
While not explicitly documented for this compound, ring contraction pathways are conceivable, particularly from the open-chain tautomer.
Intramolecular Aldol-Type Condensation: If the open-chain form, 6-(2-hydroxyethyl)cyclohexane-1-carbaldehyde, were to undergo subsequent oxidation of the primary alcohol to a carboxylic acid, intramolecular reactions could lead to new ring systems.
Rearrangements: Acid-catalyzed rearrangement of the bicyclic system, potentially involving Wagner-Meerwein type shifts, could theoretically lead to a more stable ring system, such as a fused furan (B31954) or pyran ring, although this would be highly dependent on reaction conditions and the stereochemistry of the starting material.
There are currently no specific studies in the reviewed literature detailing experimentally observed ring contraction or expansion phenomena for this compound. The potential pathways remain theoretical and are based on general principles of organic reactivity.
Stability under Various Reaction Conditions (e.g., Acidic, Basic, Oxidative)
The stability of this compound is critically dependent on the chemical environment. As a cyclic hemiacetal, it possesses inherent vulnerabilities not found in simple ethers or diols.
Acidic Conditions: Under aqueous acidic conditions, hemiacetals are generally unstable. openochem.orgmasterorganicchemistry.com The mechanism involves protonation of either the hydroxyl or the ether oxygen. Protonation of the hydroxyl group converts it into a good leaving group (water), leading to the formation of an oxocarbenium ion. This intermediate can then be attacked by water to yield the open-chain hydroxy aldehyde, effectively decomposing the parent structure. openochem.org The equilibrium generally favors the aldehyde and alcohol starting materials in the presence of aqueous acid. openochem.org
Basic Conditions: this compound is also susceptible to degradation under basic conditions. quora.com A strong base can deprotonate the hydroxyl group, forming an alkoxide. This initiates a ring-opening elimination reaction to form the enolate of the corresponding open-chain hydroxy aldehyde. masterorganicchemistry.com The stability in basic media is generally low, leading to the reverse of the cyclization reaction.
Oxidative Conditions: The hemiacetal functionality is susceptible to oxidation. Mild oxidizing agents can convert the hemiacetal directly into a lactone (a cyclic ester). For instance, oxidation would yield decahydro-1-benzoxepin-2-one. This transformation is a common reaction for cyclic hemiacetals. quora.com Stronger oxidizing agents could potentially cleave the C-C bonds of the cyclohexane ring or oxidize the secondary alcohol further, leading to a complex mixture of products.
| Condition | Stability | Primary Transformation Pathway | Resulting Product(s) |
| Aqueous Acidic (e.g., HCl) | Low | Acid-catalyzed ring opening | 6-(2-hydroxyethyl)cyclohexane-1-carbaldehyde |
| Aqueous Basic (e.g., NaOH) | Low | Base-catalyzed ring opening | 6-(2-hydroxyethyl)cyclohexane-1-carbaldehyde (as enolate) |
| Mild Oxidative (e.g., PCC, DMP) | Low | Oxidation of the hemiacetal | Decahydro-1-benzoxepin-2-one (Lactone) |
| Neutral/Anhydrous | Moderate | Equilibrium with open-chain form | This compound and minor open-chain tautomer |
Mechanistic Studies of Key Transformation Reactions
The key transformations of this compound revolve around its hemiacetal nature and the presence of a secondary hydroxyl group.
Mechanism of Acid-Catalyzed Ring Opening:
Protonation: A proton (H⁺) from the acidic medium protonates the hydroxyl oxygen, forming a protonated alcohol moiety.
Formation of Oxocarbenium Ion: The lone pair on the endocyclic ether oxygen assists in the departure of a water molecule, leading to the formation of a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocationic carbon.
Deprotonation: Loss of a proton from the attacking water molecule yields the neutral open-chain hydroxy aldehyde and regenerates the acid catalyst.
Mechanism of Oxidation to a Lactone: The oxidation of the hemiacetal to a lactone, for example using a chromium-based reagent like Pyridinium Chlorochromate (PCC), proceeds via a well-established mechanism.
Formation of Chromate (B82759) Ester: The hydroxyl group of the hemiacetal attacks the chromium center of the PCC, displacing a chloride ion and forming a chromate ester intermediate.
Elimination: A base (such as pyridine, present in the reaction mixture) abstracts the proton from the carbon bearing the oxygen groups.
Product Formation: This initiates an elimination reaction where the C-H bond breaks, a C=O double bond forms, and the chromium species is reduced and departs, leaving the lactone product, decahydro-1-benzoxepin-2-one.
Derivatization Strategies for Creating Diverse this compound Analogues
The structure of this compound offers several handles for chemical modification to generate a library of analogues. The primary site for derivatization is the secondary hydroxyl group. nih.gov
Reactions at the Hydroxyl Group:
Esterification: The alcohol can be readily converted to esters through reaction with acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine (B128534). This allows for the introduction of a wide variety of acyl groups. nih.govlibretexts.org
Etherification: Formation of ethers can be achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed condensation with another alcohol can form symmetrical or unsymmetrical ethers, though this can compete with elimination reactions. masterorganicchemistry.com
Silylation: The hydroxyl group can be protected or derivatized by reacting it with silylating agents like trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. libretexts.org
Modification of the Hemiacetal:
Acetal (B89532) Formation: Treatment with an alcohol under anhydrous acidic conditions will convert the hemiacetal into a more stable acetal. pdx.edu This locks the ring structure and prevents equilibrium with the open-chain form. A variety of alcohols can be used to generate different acetal derivatives.
Reductive Amination: The open-chain tautomer could potentially undergo reductive amination, where the aldehyde reacts with an amine to form an imine, which is then reduced to a new secondary or tertiary amine, leading to amino-alcohol derivatives.
| Derivatization Strategy | Reagent Example(s) | Functional Group Targeted | Resulting Analogue Class |
| Esterification | Acetyl chloride, Benzoyl chloride | Secondary Alcohol | Esters |
| Etherification | Sodium hydride, Methyl iodide | Secondary Alcohol | Ethers |
| Silylation | TMSCl, TBDMSCl | Secondary Alcohol | Silyl (B83357) Ethers |
| Acetal Formation | Methanol, Acid catalyst (e.g., TsOH) | Hemiacetal | Acetals |
| Oxidation | PCC, DMP | Hemiacetal | Lactones |
Spectroscopic Elucidation of Decahydro 1 Benzoxepin 2 Ol Structural and Conformational Features
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. A combination of one-dimensional and two-dimensional NMR experiments is crucial for the complete assignment of the complex structure of decahydro-1-benzoxepin-2-ol.
¹H NMR Spectroscopy: The proton NMR spectrum provides fundamental information about the number of different proton environments and their neighboring atoms. For this compound, the spectrum would be characterized by a series of multiplets in the aliphatic region (typically 1.0-4.5 ppm). The proton attached to the carbon bearing the hydroxyl group (H-2) would likely appear as a distinct signal, with its chemical shift and multiplicity providing clues about the local environment. Protons on carbons adjacent to the oxygen atom within the oxepin (B1234782) ring are expected to be deshielded and resonate at a lower field compared to other methylene (B1212753) and methine protons in the carbocyclic ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each magnetically non-equivalent carbon atom would produce a single peak. The carbon atom bonded to the hydroxyl group (C-2) and the carbons flanking the ring oxygen would exhibit characteristic downfield shifts due to the electronegativity of the oxygen atom. The remaining saturated carbon atoms of the decahydronaphthalene (B1670005) ring system would appear in the upfield region of the spectrum. The precise chemical shifts would be indicative of the specific stereochemistry of the ring junctions and substituents. scielo.br
A hypothetical table of expected ¹H and ¹³C NMR chemical shift ranges for this compound is presented below. Actual values would depend on the specific isomer and solvent used.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 3.5 - 4.5 (m) | 65 - 75 |
| Protons on C-3 to C-10 | 1.0 - 2.5 (m) | 20 - 45 |
| OH | Variable | - |
Two-dimensional NMR experiments are essential for unambiguously assigning the complex proton and carbon signals and for determining the relative stereochemistry of the molecule. scielo.br
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum would reveal which protons are vicinally coupled (typically separated by three bonds), allowing for the tracing of the proton connectivity throughout the entire carbon skeleton of this compound.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This powerful technique allows for the direct assignment of carbon signals based on the already assigned proton signals, or vice versa.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to four bonds). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems that are separated by heteroatoms or quaternary carbons. For this compound, HMBC correlations would be key in establishing the connectivity across the ether linkage and the ring fusion.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry of the molecule. They detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. nih.gov The presence of NOE or ROE cross-peaks between specific protons provides definitive evidence for their relative spatial orientation (e.g., cis or trans relationships at ring junctions and the orientation of the hydroxyl group). nih.govmdpi.com For a molecule like this compound, with multiple chiral centers, NOESY/ROESY data is indispensable for assigning the relative configuration of the entire molecule. nih.gov
While primarily a qualitative technique for structure elucidation, NMR can also be used for quantitative analysis (qNMR). By using an internal standard with a known concentration and acquiring the spectrum under specific conditions that ensure full relaxation of all nuclei, the concentration of this compound in a sample could be accurately determined. This application, however, is less common in the initial structural characterization and more relevant in assay development or quality control settings.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₈O₂). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, it is possible to confirm the elemental composition with a high degree of confidence, ruling out other potential formulas with the same nominal mass.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of this compound would be characteristic of its structure. Expected fragmentation pathways would include:
Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a fragment ion with an m/z corresponding to [M-18]⁺.
Cleavage of the oxepin ring: The seven-membered ether ring could undergo characteristic cleavages, such as alpha-cleavage adjacent to the oxygen atom or retro-Diels-Alder type reactions if unsaturation were present in the fused ring.
Fragmentation of the carbocyclic ring: The decalin-type ring system would also fragment in predictable ways, often involving the loss of small neutral molecules like ethylene (B1197577) or propylene.
By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be pieced together, corroborating the structural information obtained from NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. In the case of this compound, the IR spectrum is characterized by absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) group and the cyclic ether linkage (C-O-C) embedded within the saturated bicyclic system.
The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration. docbrown.info For this compound, a strong and typically broad absorption band is expected in the region of 3650 to 3200 cm⁻¹. youtube.comlibretexts.org The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.infopressbooks.pub In very dilute solutions with a non-polar solvent, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch may appear around 3650 cm⁻¹. youtube.com
The presence of the ether functional group within the seven-membered oxepin ring is confirmed by a strong C-O stretching absorption. libretexts.org Ethers typically exhibit a C–O single-bond stretch in the range of 1300 to 1000 cm⁻¹. libretexts.org For a saturated cyclic ether system like this, a strong absorption band is anticipated between 1150 and 1050 cm⁻¹, which is characteristic of the C-O-C asymmetric stretching vibration. pressbooks.pub
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Alkane | C-H Stretch | 2960 - 2850 | Strong, Sharp |
| Ether | C-O-C Stretch | 1150 - 1050 | Strong |
Integration of Spectroscopic Data for Comprehensive Structure Elucidation
While IR spectroscopy is excellent for identifying functional groups, a complete and unambiguous determination of the complex structure of this compound requires the integration of data from multiple spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com The synergistic use of these techniques allows for a detailed mapping of the molecule's carbon-hydrogen framework, connectivity, and stereochemistry.
The process of structural elucidation typically follows a systematic approach where information from each technique is used to build upon and confirm the findings of the others.
Mass Spectrometry (MS): This technique would first provide the molar mass of the compound, confirming its molecular formula (C₁₀H₁₈O₂). High-resolution mass spectrometry would yield the exact mass, further solidifying the elemental composition. The fragmentation pattern observed in the mass spectrum would offer initial structural clues. For instance, the loss of a water molecule (H₂O) from the molecular ion would be consistent with the presence of an alcohol. Cleavage adjacent to the ether oxygen would also produce characteristic fragment ions.
Infrared (IR) Spectroscopy: As detailed in section 5.3, the IR spectrum confirms the presence of the hydroxyl (-OH) and ether (C-O-C) functional groups, which is a critical piece of the puzzle established early in the analysis. docbrown.infolibretexts.org
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, ten distinct signals would be expected, assuming a completely asymmetric structure. The chemical shifts of these signals are highly informative. The carbon atom bonded to the hydroxyl group (C-OH) would appear in the 50-80 ppm range. Similarly, carbons adjacent to the ether oxygen (C-O-C) would also be deshielded and resonate in the 60-80 ppm range. pressbooks.pub The remaining signals in the upfield region (typically 20-50 ppm) would correspond to the other saturated carbons of the fused ring system.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range. libretexts.orgpressbooks.pub The proton on the carbon bearing the hydroxyl group (H-C-OH) would also be found in this downfield region. The protons of the decalin-like ring system would produce a complex set of overlapping signals in the upfield region (1.0-2.5 ppm). Crucially, the splitting patterns (spin-spin coupling) of these signals provide information about the connectivity and relative stereochemistry of the protons, helping to piece together the molecule's 3D structure. mdpi.com
By integrating these techniques, a complete picture of this compound emerges. MS confirms the molecular formula, IR identifies the key functional groups, ¹³C NMR defines the carbon skeleton and the location of the functional groups, and ¹H NMR (often with advanced 2D techniques like COSY and HSQC) maps out the precise proton-proton and proton-carbon correlations, ultimately leading to the definitive structural and stereochemical assignment of the molecule. mdpi.comuoa.gr
Theoretical and Computational Investigations of Decahydro 1 Benzoxepin 2 Ol
Quantum Mechanical Calculations for Molecular Structure and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the three-dimensional structure and relative stability of different forms of a molecule. nih.gov These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing insights into molecular geometries and energies. nih.gov
Geometry Optimization and Energy Minimization
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a molecule like Decahydro-1-benzoxepin-2-ol, this process would start with an initial guess of the molecular structure. The QM calculations, often using Density Functional Theory (DFT) methods, then iteratively adjust the positions of the atoms to lower the total energy of the system until a stationary point is reached. nih.gov This resulting structure is the optimized geometry, representing a stable conformation of the molecule. The final energy value is crucial for comparing the stability of different isomers or conformers.
Conformational Landscape Analysis
Molecules with flexible rings and substituents, such as the decahydro-1-benzoxepin system, can exist in multiple spatial arrangements known as conformations. A comprehensive conformational analysis aims to identify all possible low-energy conformers and determine their relative stabilities. This is typically achieved by performing a systematic or stochastic search of the conformational space. For each potential conformer of this compound, a geometry optimization and energy calculation would be performed. The results would allow for the construction of a conformational landscape, illustrating the relative energies of different chair, boat, or twist-boat conformations of the seven-membered oxepine ring and the cyclohexane (B81311) ring. nih.gov The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution, which is critical for accurately predicting spectroscopic properties.
Prediction of Spectroscopic Parameters via Computational Chemistry
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. nih.gov
Computational NMR Chemical Shift Prediction for Structure Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. ipb.pt Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov For this compound, the first step would be to obtain the optimized geometries of all significant conformers. NMR shielding tensors would then be calculated for each conformer. nih.gov The final predicted chemical shifts are typically an average of the values for each conformer, weighted by their calculated Boltzmann populations. researchgate.net Comparing these predicted chemical shifts with experimentally obtained NMR spectra can help to confirm the relative configuration of the stereocenters within the molecule. nih.gov
Computational Chiroptical Spectra (e.g., ECD) Prediction for Absolute Configuration
For chiral molecules like this compound, determining the absolute configuration (the specific three-dimensional arrangement of its atoms) is a significant challenge. Electronic Circular Dichroism (ECD) spectroscopy is an experimental technique sensitive to chirality. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum of a molecule. nih.gov To determine the absolute configuration of this compound, one would calculate the theoretical ECD spectra for both enantiomers. By comparing the calculated spectra with the experimental ECD spectrum, the absolute configuration can be confidently assigned. researchgate.netnih.gov The accuracy of the predicted spectrum is dependent on the quality of the conformational analysis and the chosen level of theory. nih.gov
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics simulations for this compound would involve the application of a force field, a set of empirical energy functions, to calculate the forces between atoms and subsequently their motion over time. The choice of an appropriate force field, such as AMBER, CHARMM, or GROMOS, would be a critical first step in obtaining meaningful results. researchgate.netmdpi.com These force fields are parameterized to reproduce experimental data and high-level quantum mechanical calculations for a wide range of molecules. researchgate.netmdpi.comnih.gov
A typical MD simulation protocol would begin with the generation of an initial three-dimensional structure of this compound. This would be followed by an energy minimization step to relax the structure and remove any unfavorable atomic clashes. The system would then be gradually heated to a desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to mimic experimental conditions. nih.gov
During the production phase of the MD simulation, the trajectory of each atom is saved at regular intervals, generating a comprehensive ensemble of molecular conformations. Analysis of this trajectory would reveal the conformational landscape of this compound. Key analyses would include:
Dihedral Angle Analysis: Tracking the dihedral angles of the seven-membered oxepin (B1234782) ring and the cyclohexane ring would identify the most populated puckering conformations (e.g., chair, boat, twist-boat).
Hydrogen Bonding Analysis: The dynamics of the intramolecular hydrogen bond between the hydroxyl group and the ether oxygen could be monitored to understand its influence on the conformational preferences of the seven-membered ring.
The results of such simulations could be used to generate data tables summarizing the relative energies and populations of different conformers. For instance, a hypothetical table might look like this:
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |
| Chair-Chair | 0.0 | 65 | Φ1: -60, Φ2: 55, ... |
| Chair-Boat | 2.5 | 20 | Φ1: -50, Φ2: 0, ... |
| Twist-Boat-Chair | 4.0 | 10 | Φ1: 30, Φ2: 45, ... |
| Other | > 5.0 | 5 | - |
Note: This table is purely illustrative and not based on actual simulation data for this compound.
Furthermore, the insights gained from molecular dynamics simulations could be correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. capes.gov.br Calculated NMR parameters, such as coupling constants, are highly sensitive to the dihedral angles between adjacent protons and can be averaged over the MD trajectory to provide a more accurate comparison with experimental values.
Synthesis and Chemical Exploration of Decahydro 1 Benzoxepin 2 Ol Derivatives and Analogues
Functionalization at the Hydroxyl Group (e.g., Ethers, Esters, Carbamates)
The secondary alcohol at the C-2 position of the decahydro-1-benzoxepin-2-ol framework is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical properties.
Ethers: Etherification of the hydroxyl group can be achieved through various established methods. The Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide, offers a classical route. Alternatively, under milder conditions, alcoholysis of silyl (B83357) ethers or reactions with diazo compounds in the presence of a suitable catalyst could yield the desired ether derivatives.
Esters: Esterification is another fundamental transformation. Acylation with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a common and efficient method. Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, provides a valuable alternative for sensitive substrates. The resulting esters can serve as prodrugs or introduce new points of interaction for biological targets.
Carbamates: The synthesis of carbamates from this compound can be accomplished by reacting the alcohol with an isocyanate. This reaction is typically straightforward and high-yielding. Alternatively, treatment with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, followed by reaction with an amine, provides a two-step route to a diverse range of carbamates. Carbamates are known to exhibit a range of biological activities and can enhance the metabolic stability of a molecule.
| Derivative Type | Reagents and Conditions | Potential Product |
| Ether | 1. NaH, THF2. R-X (e.g., CH₃I, BnBr) | 2-Alkoxy-decahydro-1-benzoxepin |
| Ester | R-COCl, Pyridine, CH₂Cl₂ | 2-Acyloxy-decahydro-1-benzoxepin |
| Carbamate | R-NCO, Et₃N, Toluene | Decahydro-1-benzoxepin-2-yl carbamate |
Introduction of Additional Substituents onto the Decahydro-1-benzoxepin Core
The introduction of substituents onto the carbocyclic or heterocyclic ring of the decahydro-1-benzoxepin core is crucial for exploring the structure-activity relationship of its derivatives. The specific substitution patterns would heavily depend on the available synthetic precursors. Assuming a synthesis starting from a substituted cyclohexanone (B45756) or a related precursor, various functional groups could be incorporated.
For instance, if the cyclohexane (B81311) ring contains a ketone functionality at a position other than the fusion point, this could be converted to an alkyl or aryl group via a Wittig reaction or Grignard addition followed by reduction. Halogenation of the carbocyclic ring could provide a handle for further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl moieties.
Exploration of Heteroatom Analogues within the Decahydrobenzoxepin Framework
Replacing the oxygen atom in the oxepane (B1206615) ring with other heteroatoms, such as sulfur or nitrogen, would lead to the corresponding decahydro-1-benzothiepins and decahydro-1-benzazepines. The synthesis of these heteroatom analogues would require a different synthetic strategy, likely involving the cyclization of a precursor containing the desired heteroatom.
For a decahydro-1-benzothiepin-2-ol analogue, a potential route could involve the cyclization of a mercapto-functionalized cyclohexyl derivative. Similarly, the synthesis of a decahydro-1-benzazepine-2-ol would likely proceed through the cyclization of an amino-functionalized precursor. These heteroatom analogues would possess distinct electronic and conformational properties compared to the parent oxygen-containing scaffold, potentially leading to novel biological activities.
| Analogue | Heteroatom | Potential Synthetic Precursor |
| Decahydro-1-benzothiepin-2-ol | Sulfur | Cyclohexane with pendant thiol and electrophilic groups |
| Decahydro-1-benzazepine-2-ol | Nitrogen | Cyclohexane with pendant amine and electrophilic groups |
Construction of Fused or Bridged Systems Incorporating the this compound Moiety
The rigid, three-dimensional structure of this compound makes it an attractive building block for the construction of more complex fused or bridged polycyclic systems. libretexts.org
Fused Systems: Intramolecular cyclization reactions could be employed to create additional rings fused to the existing decahydro-1-benzoxepin core. For example, if a substituent on the cyclohexane ring contains a suitable functional group, an intramolecular aldol (B89426) condensation, Friedel-Crafts reaction (if an aromatic ring is present), or a ring-closing metathesis could lead to the formation of a new fused ring. The stereochemistry of the this compound would play a crucial role in directing the stereochemical outcome of such cyclizations. libretexts.org
Bridged Systems: The formation of bridged systems would involve creating a new covalent bond between two non-adjacent atoms of the this compound framework. This could be achieved through intramolecular radical cyclizations or transition-metal-catalyzed C-H activation/functionalization reactions. The resulting bridged structures would have highly constrained conformations, which can be desirable for locking in a specific bioactive conformation.
The exploration of these synthetic avenues will be instrumental in unlocking the full potential of the this compound scaffold and its derivatives in various fields of chemical science.
Advanced Methodological Developments in Decahydro 1 Benzoxepin 2 Ol Research
Innovations in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like Decahydro-1-benzoxepin-2-ol to minimize environmental impact. While specific green synthesis routes for this exact compound are not extensively documented in publicly available research, the methodologies applied to analogous saturated oxygen heterocycles and benzoxepine (B8326511) scaffolds provide a clear blueprint for more sustainable synthetic strategies.
Key innovations in green chemistry that are applicable to the synthesis of this compound include the use of environmentally benign solvents, development of catalytic reactions to replace stoichiometric reagents, and the utilization of renewable starting materials. For instance, the synthesis of benzoxepine derivatives has been achieved using transition-metal-free reactions, such as base-promoted formal [4+3] annulation, which avoids the use of heavy metal catalysts. researchgate.net Similarly, catalytic methods for the synthesis of saturated oxygen heterocycles, like the intramolecular hydroalkoxylation of unactivated olefins using cobalt-based catalysts, offer a milder and more efficient alternative to traditional methods. adelphi.edu These approaches reduce waste, improve atom economy, and often lead to higher yields under less harsh conditions.
The development of catalysts based on tungstophosphoric acid for the synthesis of related benzazepine rings showcases the potential for using solid acid catalysts that are easily separable and reusable, further contributing to the greening of such synthetic processes. nih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Related Heterocyclic Compounds
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Catalyst | Often stoichiometric, heavy metals | Catalytic, reusable, metal-free options |
| Solvents | Often hazardous, chlorinated solvents | Benign solvents (e.g., water, ethanol) or solvent-free |
| Reaction Conditions | High temperatures and pressures | Milder conditions, ambient temperature/pressure |
| Waste Generation | High, significant by-products | Low, improved atom economy |
| Starting Materials | Often petroleum-based | Potential for bio-based feedstocks |
Development of Automated Synthesis Techniques
The automated synthesis of complex organic molecules has been revolutionized by the advent of flow chemistry and robotic platforms. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. While specific automated synthesis protocols for this compound are not yet published, the application of these techniques to the synthesis of other complex heterocyclic compounds demonstrates their significant potential.
Flow chemistry, where reactants are continuously pumped through a reactor, allows for superior heat and mass transfer, leading to higher yields and purities in shorter reaction times. numberanalytics.com This methodology is particularly well-suited for multistep syntheses, enabling the telescoping of reactions without the need for intermediate purification steps. The synthesis of various saturated N-heterocycles has been successfully automated using reagent capsules, showcasing a user-friendly approach to complex synthesis. unl.edu Such systems can be adapted for the synthesis of oxygen heterocycles like this compound.
The integration of automation and robotics in high-throughput screening (HTS) has further accelerated the discovery and optimization of synthetic routes. numberanalytics.com Automated liquid handling systems and robotic arms can prepare and process large numbers of reactions in parallel, minimizing manual labor and human error.
Advancements in Microscale and High-Throughput Spectroscopic Analysis
Modern spectroscopic techniques are essential for the characterization of complex molecules. Recent advancements have focused on miniaturization and high-throughput capabilities, allowing for the rapid analysis of small sample volumes. mdpi.com
Microscale Analysis: The development of microfluidic nuclear magnetic resonance (NMR) systems allows for the quantitative analysis of minute sample quantities, which is particularly valuable when dealing with precious or difficult-to-synthesize compounds. ufluidix.com These "lab-on-a-chip" devices integrate multiple laboratory functions onto a single microchip, enabling the synthesis, separation, and analysis of chemical compounds in a compact and efficient platform. youtube.com For a molecule like this compound, micro-NMR could provide detailed structural information from a minimal amount of product. Advanced NMR techniques, including 2D NMR experiments like HSQC and HMBC, are crucial for the unambiguous assignment of proton and carbon signals in complex heterocyclic structures. ipb.pt
High-Throughput Screening: High-throughput NMR (HT-NMR) screening has become a powerful tool in drug discovery and materials science. nih.govacs.org By screening mixtures of compounds, the throughput of NMR-based assays can be dramatically increased, allowing for the rapid identification of molecules with desired properties. acs.org This approach could be used to screen libraries of this compound analogs for specific physical or chemical characteristics. Other high-throughput analytical techniques, such as those combining liquid handling robotics with mass spectrometry, can analyze thousands of reactions per hour, significantly accelerating the optimization of synthetic processes. purdue.edu
Table 2: Advanced Spectroscopic Techniques for Heterocyclic Compound Analysis
| Technique | Application for this compound | Advantages |
| Microfluidic NMR | Structural elucidation from minimal sample | Reduced sample consumption, potential for integrated synthesis and analysis |
| High-Throughput NMR | Rapid screening of analog libraries | Increased throughput, identification of compounds with specific properties |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of 1H and 13C signals | Detailed structural and connectivity information |
| Lab-on-a-Chip Spectroscopy | Integrated reaction monitoring and analysis | Miniaturization, reduced reagent use, rapid analysis |
Integration of Machine Learning in Structure-Activity Relationship Prediction (excluding biological activity)
Machine learning (ML) is increasingly being used to predict the physicochemical properties of molecules based on their structure, a field known as Quantitative Structure-Property Relationship (QSPR). nih.gov While specific ML models for this compound are not yet in the public domain, the principles of QSPR can be readily applied to predict properties such as boiling point, solubility, and chromatographic retention times for this compound and its derivatives.
These predictive models are built by training algorithms on large datasets of known molecules and their corresponding properties. beilstein-journals.org By learning the complex relationships between molecular descriptors (numerical representations of a molecule's structure) and a given property, these models can then make accurate predictions for new, uncharacterized molecules. This can significantly reduce the need for time-consuming and expensive experimental measurements. For example, an ML model could be trained to predict the boiling point of various substituted decahydro-1-benzoxepinols, aiding in their purification and characterization.
The development of user-friendly ML applications is also making these powerful tools more accessible to chemists without extensive programming expertise. acs.org
Table 3: Hypothetical Machine Learning Prediction of Boiling Points for this compound Analogs
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |
| This compound | 170.25 | 235.4 | Not Available |
| 3-Methyl-decahydro-1-benzoxepin-2-ol | 184.28 | 242.1 | Not Available |
| 4-Chloro-decahydro-1-benzoxepin-2-ol | 204.69 | 255.8 | Not Available |
| 8-Methoxy-decahydro-1-benzoxepin-2-ol | 200.28 | 260.2 | Not Available |
Note: The predicted boiling points in this table are for illustrative purposes to demonstrate the application of machine learning and are not based on a real, validated model for this specific compound class.
Future Research Directions and Unanswered Questions
Elucidation of Novel Synthetic Pathways to Specific Stereoisomers of Decahydro-1-benzoxepin-2-ol
The this compound structure contains multiple stereocenters, leading to a variety of possible stereoisomers. A primary challenge and a significant area for future research will be the development of synthetic routes that provide access to each of these stereoisomers in a controlled and predictable manner. Current synthetic methodologies for related saturated oxygen heterocycles, such as those involving intramolecular cyclization, offer a starting point. acs.orgrsc.org However, achieving high diastereoselectivity and enantioselectivity for this specific target will require dedicated investigation.
Future work should focus on stereoselective cyclization reactions of appropriately substituted cyclohexyl precursors. For instance, the intramolecular hydroalkoxylation of an alkenyl alcohol, catalyzed by a chiral transition metal complex, could be a promising avenue. acs.org Another approach could involve the ring-closing metathesis of a diene precursor, followed by stereoselective reduction of the resulting double bond and subsequent functional group manipulations. rsc.orgresearchgate.net The development of organocatalyzed routes also presents an attractive, metal-free alternative.
A systematic study to synthesize all possible stereoisomers is a critical first step for any further research. The table below outlines the hypothetical stereoisomers and the research goals associated with their synthesis.
| Stereoisomer | Relative Stereochemistry | Key Synthetic Challenge | Proposed Synthetic Approach |
| Isomer 1 | cis-fused, syn-hydroxyl | Controlling facial selectivity in the cyclization step. | Asymmetric hydrogenation of a cyclic enol ether precursor. |
| Isomer 2 | cis-fused, anti-hydroxyl | Inverting the stereochemistry of the hydroxyl group post-cyclization. | Mitsunobu inversion of a syn-hydroxyl intermediate. |
| Isomer 3 | trans-fused, syn-hydroxyl | Establishing the trans-fused ring junction with high fidelity. | Substrate-controlled diastereoselective cyclization of a precursor with a rigid conformational bias. |
| Isomer 4 | trans-fused, anti-hydroxyl | Combining control over both the ring fusion and the hydroxyl stereocenter. | Chiral auxiliary-guided cyclization. |
Comprehensive Mapping of Conformational Preferences and Their Energetics
The seven-membered oxepane (B1206615) ring fused to a cyclohexane (B81311) ring results in a flexible, yet complex, conformational landscape. researchgate.netlumenlearning.com Understanding the conformational preferences of the different stereoisomers of this compound is crucial, as these will dictate their physical properties and biological activity. Future research should aim to create a comprehensive map of the potential conformations, such as chair, boat, and twist-boat, for each stereoisomer and to determine their relative energies.
This can be achieved through a combination of experimental techniques, primarily high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. researchgate.net Variable-temperature NMR studies can provide insights into the energy barriers between different conformations. Computationally, density functional theory (DFT) and ab initio methods can be used to calculate the energies of various conformers and predict the most stable geometries. researchgate.netlibretexts.org
A proposed computational study design is detailed in the table below.
| Computational Method | Basis Set | Objective | Expected Outcome |
| DFT (e.g., B3LYP) | 6-31G* or higher | Initial geometry optimization and frequency calculations for all possible conformers. | A set of low-energy conformers for each stereoisomer. |
| Ab initio (e.g., MP2) | aug-cc-pVDZ or higher | Single-point energy calculations on the DFT-optimized geometries for higher accuracy. | Refined relative energies of the conformers. |
| Molecular Dynamics | - | Simulation of the dynamic behavior of the molecule over time at different temperatures. | Insight into the conformational flexibility and the pathways of interconversion. |
Exploration of Novel Chemical Transformations
The chemical reactivity of this compound is another fertile ground for future investigation. The presence of a secondary alcohol and an ether linkage within a bicyclic system suggests a range of potential chemical transformations. Research in this area could uncover new synthetic methodologies and provide access to novel derivatives with potentially interesting properties.
Future studies could explore reactions such as the oxidation of the secondary alcohol to the corresponding ketone, which would provide access to "decahydro-1-benzoxepin-2-one". Ether cleavage reactions under various conditions could lead to functionalized cyclohexyl derivatives. Furthermore, the stereochemistry of the starting alcohol is expected to direct the stereochemical outcome of many of these reactions, a phenomenon that warrants detailed investigation. The reactivity of saturated oxygen heterocycles can be influenced by the presence of Lewis acids or other catalysts, opening up further avenues for exploration. acs.org
The following table outlines some potential chemical transformations for future study.
| Reaction Type | Reagents and Conditions | Potential Product | Research Question |
| Oxidation | PCC, Swern, or Dess-Martin periodinane | Decahydro-1-benzoxepin-2-one | How does the stereochemistry of the starting alcohol affect the reaction rate? |
| Ether Cleavage | HBr, BBr3, or other Lewis acids | Dihydroxylated and halogenated cyclohexyl derivatives | Can the regioselectivity of the ring opening be controlled? |
| Substitution of the Hydroxyl Group | Tosylation followed by nucleophilic displacement | Azide (B81097), cyano, or other functionalized derivatives | What is the influence of the neighboring ether oxygen on the reaction mechanism? |
| Ring Rearrangement | Acid or base catalysis | Contracted or expanded ring systems | Are there conditions that favor rearrangement over simple substitution or elimination? |
Development of Advanced Spectroscopic and Computational Tools Tailored for this compound
A thorough characterization of the stereoisomers and conformers of this compound will necessitate the use and potential development of advanced analytical techniques. While standard spectroscopic methods like NMR and Infrared (IR) spectroscopy will be fundamental, more specialized techniques may be required to resolve the fine details of the molecular structure and dynamics.
For instance, advanced NMR techniques such as residual dipolar coupling (RDC) analysis could provide long-range structural information to help define the relative orientation of the two rings. Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), will be invaluable for the absolute stereochemical assignment of the synthesized enantiomers. These experimental data, when combined with high-level computational predictions, will provide a powerful toolkit for the comprehensive understanding of this molecule. researchgate.netlibretexts.org
The table below summarizes the proposed advanced tools and their specific applications.
| Technique | Abbreviation | Purpose | Expected Contribution |
| Residual Dipolar Coupling NMR | RDC-NMR | To determine the relative orientation of different parts of the molecule. | Unambiguous assignment of the cis/trans ring fusion. |
| Vibrational Circular Dichroism | VCD | To determine the absolute configuration of chiral molecules. | Assignment of the absolute stereochemistry of the synthesized enantiomers. |
| Electronic Circular Dichroism | ECD | To study the electronic transitions in chiral molecules. | Complementary data for absolute stereochemical assignment. |
| High-Level Computational Chemistry | - | To predict spectroscopic parameters and conformational energies. | Aiding in the interpretation of experimental data and guiding further research. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
